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Compound of Interest

Compound Name: SBI-0206965

Cat. No.: B610725

SBI-0206965: A Dual Inhibitor of ULK1 and AMPK
Executive Summary

SBI-0206965 is a potent, cell-permeable small molecule initially identified as a selective
inhibitor of the Unc-51-like autophagy activating kinase 1 (ULK1), a key regulator of autophagy
initiation. Subsequent research has revealed that SBI-0206965 also potently inhibits AMP-
activated protein kinase (AMPK), a central sensor of cellular energy status. This dual activity,
along with some off-target effects, makes SBI-0206965 a complex but valuable tool for
studying cellular metabolism and autophagy. This document provides a comprehensive
overview of the discovery, characterization, and experimental protocols related to SBI-
0206965, intended for researchers and drug development professionals.

Introduction

Initially developed as a chemical probe to investigate the role of ULK1 in autophagy, SBI-
0206965 emerged from a screening of pyrimidine analogues as an ATP-competitive inhibitor.[1]
It demonstrated the ability to inhibit ULK1 signaling and ULK1-mediated survival in cancer
cells, particularly under nutrient stress.[1][2] However, further studies characterized SBI-
0206965 as a more potent and selective inhibitor of AMPK compared to the commonly used
inhibitor, Compound C.[1][3] This dual inhibitory profile has significant implications for its use in
research, requiring careful consideration of its effects on both autophagy and cellular energy
sensing pathways.
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Mechanism of Action

SBI-0206965 acts as a type lIb inhibitor, binding to a pocket that partially overlaps with the
ATP-binding site of its target kinases.[3] A co-crystal structure with the AMPK kinase domain
has elucidated this binding mode.[3] A key structural feature for its inhibitory activity is the
presence of a methionine residue at the "gatekeeper" position within the kinase domain.[4]
Mutation of this methionine to a smaller residue, such as threonine, confers resistance to SBI-
0206965 in both AMPK and ULK1.[4]

Interestingly, while SBI-0206965 inhibits the phosphorylation of downstream AMPK targets, it
paradoxically increases the phosphorylation of AMPK at its activating site, Threonine-172.[5]
This effect is thought to occur through a biphasic mechanism: at lower concentrations, it may
promote phosphorylation by the upstream kinase LKB1, while at higher concentrations, it can
increase the cellular AMP:ATP ratio.[5]

In Vitro and In-Cellular Activity

The inhibitory activity of SBI-0206965 has been quantified in various assays, demonstrating its
potency against both ULK1 and AMPK.
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Target Assay Type IC50 Reference
ULK1 Kinase Assay 108 nM [61[7]
ULK2 Kinase Assay 711 nM [6]
NanoBRET Cellular
ULK1 785 nM [8]
Assay
More potent than
AMPK Cell-free Assay [3]
Compound C
_ 42 uM (stimulated by
ACC (in U20S cells) HTRF Assay [5]
MK-8722)
) 12 pM (stimulated by
GBF1 (in U20S cells) Western Blot [5]
MK-8722)
) 9.2 uM (stimulated by
Raptor (in U20S cells)  Western Blot [5]
MK-8722)

ATG14 (in U20S

Western Blot 67 uM [5]
cells)

Signaling Pathways

SBI-0206965 impacts two critical cellular signaling pathways: autophagy initiation via ULK1
and energy homeostasis via AMPK.

ULK1-Mediated Autophagy Initiation

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.medchemexpress.com/SBI-0206965.html
https://www.selleckchem.com/products/sbi-0206965.html
https://www.medchemexpress.com/SBI-0206965.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8064294/
https://pubmed.ncbi.nlm.nih.gov/29695504/
https://discovery.dundee.ac.uk/files/116270199/ijms-25-00453.pdf
https://discovery.dundee.ac.uk/files/116270199/ijms-25-00453.pdf
https://discovery.dundee.ac.uk/files/116270199/ijms-25-00453.pdf
https://discovery.dundee.ac.uk/files/116270199/ijms-25-00453.pdf
https://www.benchchem.com/product/b610725?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Inhibition / Inhibition

ULK1 Complex
(ULK1, ATG13, FIP200, ATG101)

Activation

y

Autophagosome
Formation

Click to download full resolution via product page

AMPK Signaling Pathway

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b610725?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Activation

Phosphorylation (Thr172)

.. Inhibition
Activation

Phosphorylation \ Activation

Downstream Targets
(e.g., ACC, Raptor)

Inhibition

Click to download full resolution via product page

Experimental Protocols
In Vitro ULK1 Kinase Assay (y-*?P-ATP)

This protocol is adapted from methodologies described for measuring ULK1 kinase activity.[7]
Objective: To determine the in vitro inhibitory activity of SBI-0206965 on ULK1 kinase.

Materials:
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HEK293T cells

Flag-ULK1 expression vector

Transfection reagent

Cell lysis buffer (IP buffer)

Anti-Flag antibody

Protein A/G agarose beads

Kinase buffer (25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM NasVOas, 15 mM MgCl2)
Recombinant GST-Atg101 substrate

ATP (cold and y-32P-ATP)

SDS-PAGE gels and reagents

Phosphorlmager

Procedure:

Transfect HEK293T cells with the Flag-ULK1 expression vector.

After 20 hours, lyse the cells in IP buffer.

Immunoprecipitate Flag-ULK1 using an anti-Flag antibody and Protein A/G agarose beads.
Wash the immunoprecipitate three times with IP buffer and once with kinase buffer.

Resuspend the beads in kinase buffer containing varying concentrations of SBI-0206965 or
DMSO (vehicle control).

Initiate the kinase reaction by adding 1 pg of GST-Atg101 substrate and 100 uM ATP (spiked
with y-32P-ATP).

Incubate the reaction at 30°C for 30 minutes.
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Stop the reaction by adding SDS-PAGE loading buffer and boiling.

Separate the proteins by SDS-PAGE.

Dry the gel and expose it to a phosphor screen.

Analyze the incorporation of 32P into the substrate using a Phosphorimager.

Cellular Thermal Shift Assay (CETSA)

This protocol is based on the principles of CETSA to assess target engagement in cells.[9]
Objective: To confirm the binding of SBI-0206965 to ULK1/2 in a cellular context.
Materials:

Cells of interest

» SBI-0206965

e PBS

e Liquid nitrogen

» Heating block or PCR machine

 Lysis buffer with protease and phosphatase inhibitors

Western blot reagents

Procedure:

Treat cultured cells with SBI-0206965 or vehicle control for a specified time.

Harvest and wash the cells with PBS.

Resuspend the cells in PBS and divide them into aliquots.

Heat the aliquots at different temperatures for 3 minutes.
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» Immediately cool the samples on ice.

e Lyse the cells by freeze-thawing (e.g., three cycles in liquid nitrogen followed by thawing at
25°C).

o Separate the soluble fraction (containing unbound, stable protein) from the precipitated
protein by centrifugation.

e Analyze the amount of soluble ULK1/2 in the supernatant by Western blotting.

o A shift in the melting temperature (Tm) in the presence of SBI-0206965 indicates target
engagement.

Autophagic Flux Assay

This protocol is a standard method to measure the functional effect of SBI-0206965 on
autophagy.[2]

Objective: To assess the impact of SBI-0206965 on the degradation of autophagic cargo.
Materials:
o Cells of interest (e.g., neuroblastoma cell lines)

SBI-0206965

Bafilomycin Al or Chloroquine

Lysis buffer

Antibodies against LC3 and p62/SQSTM1

Western blot reagents

Procedure:

o Plate cells and allow them to adhere.
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o Treat cells with SBI-0206965 or vehicle control. In parallel, treat cells with a lysosomal
inhibitor (Bafilomycin A1 or Chloroquine) with and without SBI-0206965.

» After the desired treatment time, harvest and lyse the cells.

o Perform Western blot analysis for LC3-1l (a marker of autophagosomes) and p62 (an
autophagy substrate).

e An accumulation of LC3-II in the presence of a lysosomal inhibitor indicates autophagic flux.
Inhibition of this accumulation by SBI-0206965 suggests a blockage of autophagy initiation.
An accumulation of p62 upon treatment with SBI-0206965 also indicates inhibition of
autophagic degradation.

Off-Target Effects and Selectivity

While initially considered selective for ULK1, SBI-0206965 has been shown to inhibit several
other kinases, some with equal or greater potency than its primary targets.[4] A screen against
140 human protein kinases revealed that SBI-0206965 also potently inhibits members of the
AMPK-related kinase family, such as NUAK1 and MARK3/4.[4] This broader selectivity profile
IS important to consider when interpreting experimental results. Additionally, at higher
concentrations (=225 pM), SBI-0206965 can inhibit glucose and nucleoside transport systems,
representing AMPK-independent effects.[1][4]

Applications in Research

Despite its complex pharmacology, SBI-0206965 remains a valuable research tool.

o Cancer Biology: SBI-0206965 has been used to probe the role of autophagy in cancer cell
survival. It has been shown to induce apoptosis in various cancer cell lines, particularly
under nutrient-deprived conditions or in combination with mTOR inhibitors.[2][10] It has also
been shown to sensitize neuroblastoma cells to TRAIL-induced apoptosis.[2]

» Metabolic Studies: As a potent AMPK inhibitor, SBI-0206965 can be used to investigate the
roles of AMPK in various metabolic processes, such as lipogenesis and glucose uptake.[1]
However, its off-target effects on glucose transport must be carefully controlled for.
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e Drug Development: SBI-0206965 has served as a first-generation chemical probe, leading to
the development of more potent and selective dual ULK1/2 inhibitors with improved drug-like
properties.[8]

Conclusion

SBI-0206965 is a dual inhibitor of ULK1 and AMPK with a complex pharmacological profile. Its
discovery and characterization have provided valuable insights into the roles of autophagy and
energy sensing in cellular physiology and disease. While its off-target effects necessitate
careful experimental design and interpretation, it remains a critical tool for researchers in the
fields of autophagy, metabolism, and cancer biology. The development of second-generation
inhibitors based on the SBI-0206965 scaffold highlights its importance as a foundational
molecule in the quest for more specific modulators of these critical cellular pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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